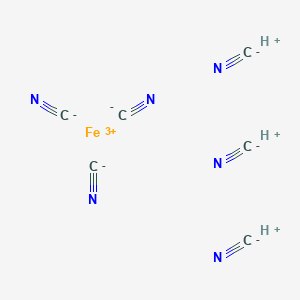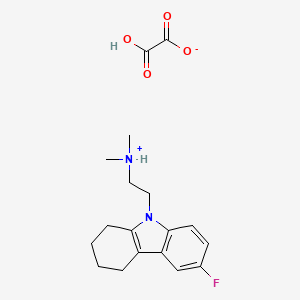
Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate is a complex organic compound that belongs to the carbazole family. This compound is characterized by its unique structure, which includes a fluorine atom and a dimethylaminoethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate typically involves multiple steps. The initial step often includes the preparation of the carbazole core, followed by the introduction of the fluorine atom and the dimethylaminoethyl group. The final step involves the formation of the oxalate salt. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain product consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate include:
Carbazole: The parent compound, which lacks the fluorine atom and the dimethylaminoethyl group.
1,2,3,4-Tetrahydrocarbazole: A reduced form of carbazole without the additional substituents.
6-Fluorocarbazole: A fluorinated derivative of carbazole.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom and the dimethylaminoethyl group can significantly influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
41734-56-9 |
|---|---|
Molecular Formula |
C18H23FN2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C16H21FN2.C2H2O4/c1-18(2)9-10-19-15-6-4-3-5-13(15)14-11-12(17)7-8-16(14)19;3-1(4)2(5)6/h7-8,11H,3-6,9-10H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
QLGUYFZZPPDSFT-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCN1C2=C(CCCC2)C3=C1C=CC(=C3)F.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


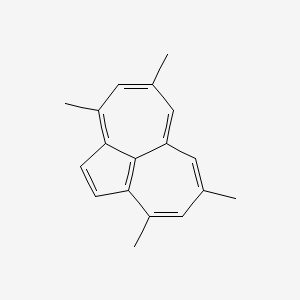
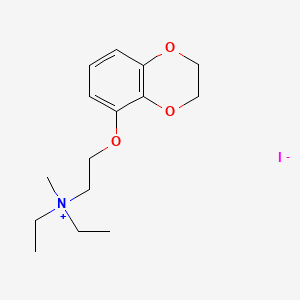
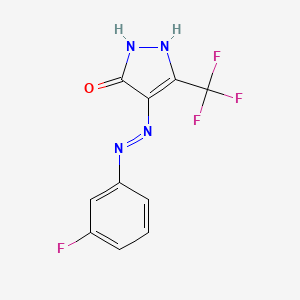
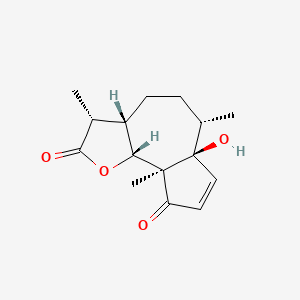



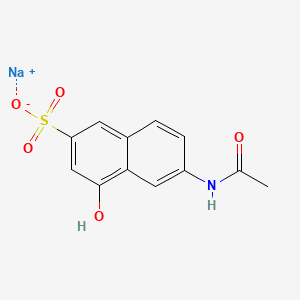
![N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide](/img/structure/B15341852.png)
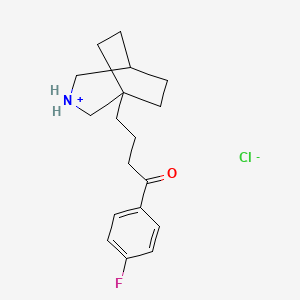
![Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide](/img/structure/B15341868.png)


